molecular formula C21H25ClN2O5 B1263748 4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid

4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid

Cat. No. B1263748
M. Wt: 420.9 g/mol
InChI Key: CJEIOHLLURWDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-(4-chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid is a carboxylic acid and a member of piperidines.

Scientific Research Applications

Dopamine D4 Receptor Binding

4-Heterocyclylpiperidines, related to the molecular structure , have been identified as selective high-affinity ligands for the human dopamine D4 receptor. Research has systematically explored structure-activity relationships, indicating the optimal configuration of various molecular groups for binding affinity and selectivity over other dopamine receptors. These findings suggest potential applications in the study and modulation of dopamine-mediated neurological processes (Rowley et al., 1997).

Anticancer and Antimicrobial Properties

Compounds with structural similarity to 4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid have been studied for their anticancer and antimicrobial activities. One such study revealed that certain synthesized compounds showed promising potency against a panel of 60 cancer cell lines. Additionally, these compounds demonstrated significant in vitro antibacterial and antifungal activities, highlighting their potential as a basis for developing pharmaceutical drugs to combat microbial resistance (Katariya et al., 2021).

Antibacterial Activity and Molecular Structure

Derivatives of compounds structurally related to the chemical in focus have been studied for their unexpected transformation reactions and the resulting antibacterial activity. The study involved detailed structural characterization using various spectroanalytical techniques, providing insights into the chemical behavior and potential antibacterial applications of these molecular structures (Anusevičius et al., 2014).

Imaging Agent for CB1 Receptors

Research involving compounds structurally similar to 4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid also includes the synthesis of potential imaging agents for CB1 receptors using PET. These agents, through their selective labeling of CB1 receptors, could potentially be used in the study and diagnosis of conditions related to the endocannabinoid system (Kumar et al., 2004).

properties

Product Name

4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid

Molecular Formula

C21H25ClN2O5

Molecular Weight

420.9 g/mol

IUPAC Name

4-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H25ClN2O5/c1-20(2,3)28-19(27)24-10-8-21(9-11-24,18(25)26)13-16-12-17(23-29-16)14-4-6-15(22)7-5-14/h4-7,12H,8-11,13H2,1-3H3,(H,25,26)

InChI Key

CJEIOHLLURWDLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=NO2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid
Reactant of Route 2
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4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid
Reactant of Route 3
4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid
Reactant of Route 4
4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid
Reactant of Route 5
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4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid
Reactant of Route 6
4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid

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